3-Yodobenzoato de etilo

Descripción general

Descripción

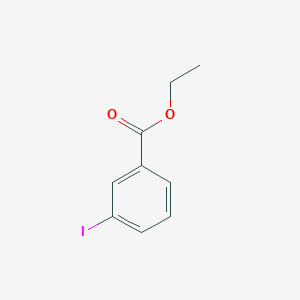

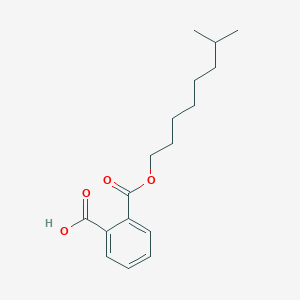

Ethyl 3-iodobenzoate is a halogenated aromatic ester . It is used in various chemical reactions .

Synthesis Analysis

Ethyl 3-iodobenzoate affords arylzinc bromide via reaction with i-PrMgBr in THF, followed by reaction with ZnBr2 .Molecular Structure Analysis

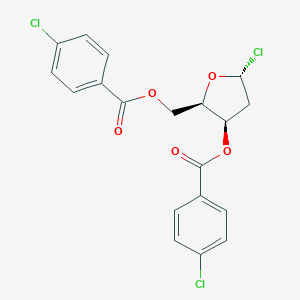

The molecular formula of Ethyl 3-iodobenzoate is C9H9IO2 . The average mass is 276.071 Da and the monoisotopic mass is 275.964722 Da .Chemical Reactions Analysis

Ethyl 3-iodobenzoate is involved in the formation of arylzinc bromide via reaction with i-PrMgBr in THF, followed by reaction with ZnBr2 .Physical And Chemical Properties Analysis

Ethyl 3-iodobenzoate has a density of 1.7±0.1 g/cm3, a boiling point of 299.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.9±3.0 kJ/mol, and the flash point is 134.8±22.6 °C . The index of refraction is 1.585, and the molar refractivity is 55.6±0.3 cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Síntesis de Bromuro de Arilozinc

El 3-yodobenzoato de etilo se utiliza en la síntesis de bromuro de arilozinc. Esto se logra mediante una reacción con i-PrMgBr en THF, seguida de una reacción con ZnBr2 . Los bromuros de arilozinc son reactivos importantes en la síntesis orgánica, particularmente en el acoplamiento de Negishi, que se utiliza para formar enlaces carbono-carbono.

Creación de Compuestos de Arilmagnesio Funcionalizados

El compuesto también es un precursor de compuestos de arilmagnesio funcionalizados . Estos compuestos son fundamentales en las reacciones de Grignard, que son fundamentales para crear nuevos enlaces carbono-carbono en una variedad de moléculas orgánicas.

Producción de 3-Fenilbenzoato de Etilo

Otra aplicación implica la producción de 3-fenilbenzoato de etilo . Este éster se puede utilizar como intermedio en la síntesis de varios productos farmacéuticos y compuestos orgánicos.

Síntesis de Ésteres que Contienen Carborano

El this compound es un material de partida para sintetizar ésteres que contienen grupos carborano . Estos grupos son de interés debido a su contenido de boro, que tiene aplicaciones potenciales en la terapia de captura de neutrones de boro para el tratamiento del cáncer.

Preparación de Derivados de Quinolina

Este compuesto sirve como precursor para la preparación de derivados de quinolina . Las quinolinas son una clase de compuestos con diversas aplicaciones, incluidos medicamentos antimaláricos, antifúngicos y en la ciencia de materiales.

Bloques de Construcción de Síntesis Orgánica

Debido a su grupo yodo reactivo, el this compound se considera un valioso bloque de construcción en la síntesis orgánica . Se puede utilizar para introducir grupos fenilo en una molécula, lo que puede alterar las propiedades de la molécula, como aumentar su estabilidad o cambiar su reactividad.

Investigación en Enlace Halógeno

El átomo de yodo del this compound puede participar en el enlace halógeno . Este tipo de interacción no covalente es similar al enlace de hidrógeno y se está investigando por su potencial en el diseño de nuevos materiales y productos farmacéuticos.

Aplicaciones en Ciencia de Materiales

Por último, el compuesto encuentra uso en la ciencia de materiales, particularmente en el desarrollo de semiconductores orgánicos . El grupo yodo se puede utilizar para modificar las propiedades electrónicas de los materiales, lo cual es crucial en el campo de la electrónica y la fotónica.

Safety and Hazards

Mecanismo De Acción

Target of Action

Ethyl 3-iodobenzoate is a halogenated aromatic ester

Mode of Action

It’s known that it can react with i-prmgbr in thf to afford arylzinc bromide . This suggests that it may interact with its targets through nucleophilic substitution reactions, where the iodine atom acts as a leaving group.

Biochemical Pathways

The formation of arylzinc bromide suggests that it may be involved in organometallic chemistry and could potentially influence pathways where these compounds play a role .

Result of Action

Its ability to form arylzinc bromide suggests that it could potentially influence the function of biological molecules that interact with these organometallic compounds .

Análisis Bioquímico

Biochemical Properties

Ethyl 3-iodobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of arylzinc bromide and functionalized arylmagnesium compounds . It interacts with enzymes such as i-PrMgBr and ZnBr2, facilitating the formation of these compounds. The nature of these interactions involves the halogenated aromatic ester reacting with the enzymes to produce the desired products.

Cellular Effects

Ethyl 3-iodobenzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system, causing irritation . The compound’s impact on cell function includes altering cell signaling pathways and gene expression, which can lead to changes in cellular metabolism.

Molecular Mechanism

The mechanism of action of ethyl 3-iodobenzoate involves its binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical reaction. The compound’s molecular interactions include binding to specific enzymes, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-iodobenzoate change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that ethyl 3-iodobenzoate remains stable under specific conditions, but its degradation can lead to altered cellular responses .

Dosage Effects in Animal Models

The effects of ethyl 3-iodobenzoate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to toxic or adverse effects. Studies have indicated threshold effects, where the compound’s impact becomes significant beyond a certain dosage .

Metabolic Pathways

Ethyl 3-iodobenzoate is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways is essential for understanding its overall biochemical impact .

Transport and Distribution

Within cells and tissues, ethyl 3-iodobenzoate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

Ethyl 3-iodobenzoate’s subcellular localization is directed by targeting signals and post-translational modifications. These factors guide the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is crucial for comprehending its role in cellular processes .

Propiedades

IUPAC Name |

ethyl 3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGCXCWRMMXDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207044 | |

| Record name | Ethyl 3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58313-23-8 | |

| Record name | Ethyl 3-iodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058313238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the common application of Ethyl 3-iodobenzoate in organic synthesis?

A1: Ethyl 3-iodobenzoate serves as a versatile building block in organic synthesis. For example, it can be reacted with hydrazine hydrate to produce 3-iodobenzoylhydrazine [, ]. This compound can further react with various aldehydes to yield hydrazones, which can then be cyclized to form 3-N-propanoyl-2-aryl-5-(3-iodophenyl)-1,3,4-oxadiazolines [].

Q2: What spectroscopic data is available for confirming the structure of compounds derived from Ethyl 3-iodobenzoate?

A2: Infrared (IR) spectroscopy plays a crucial role in structural confirmation. For instance, the formation of 3-N-propanoyl-2-aryl-5-(3-iodophenyl)-1,3,4-oxadiazolines from Ethyl 3-iodobenzoate derivatives is confirmed by analyzing their characteristic IR absorption bands [].

Q3: Can you describe a specific structural feature of a compound derived from Ethyl 3-iodobenzoate?

A3: In the compound 2-(Tritylsulfanyl)ethyl 3-iodobenzoate, derived from Ethyl 3-iodobenzoate, the triphenylmethyl group attached to the sulfur atom exhibits a slightly flattened geometry around its methine carbon. This structural detail was revealed through crystallographic analysis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)